

# Tonazocine (WIN 42,156): A Technical Overview of a Benzomorphan Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

### **Abstract**

**Tonazocine**, designated WIN 42,156, is a synthetic opioid analgesic belonging to the benzomorphan class, developed by Sterling-Winthrop in the late 1970s and early 1980s. It is characterized as a mixed agonist-antagonist with a distinct pharmacological profile, exhibiting partial agonist activity at mu ( $\mu$ ) and delta ( $\delta$ ) opioid receptors. Notably, it functions more as an antagonist at the  $\mu$ -receptor and more as an agonist at the  $\delta$ -receptor. **Tonazocine** progressed to Phase II clinical trials for the management of postoperative pain, demonstrating analgesic efficacy comparable to morphine but with a potentially different side-effect profile. However, its development was ultimately discontinued, and it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of **Tonazocine**, including quantitative data from key preclinical studies, detailed experimental methodologies, and a depiction of its presumed intracellular signaling pathways.

### **Discovery and History**

**Tonazocine** (WIN 42,156) emerged from the extensive research programs at Sterling-Winthrop Laboratories focused on the development of potent analgesics with a reduced liability for abuse and respiratory depression compared to traditional opioids like morphine. The "WIN" designation in its code name is indicative of its origin within the Sterling-Winthrop research pipeline. The development of benzomorphan analgesics was a significant area of focus for



many pharmaceutical companies during the mid-20th century, aiming to separate the analgesic properties of opioids from their undesirable side effects.

**Tonazocine** was identified as a promising candidate due to its unique mixed agonist-antagonist profile. Preclinical studies in the early 1980s elucidated its distinct interaction with opioid receptors, suggesting a potential for strong pain relief with a ceiling effect on respiratory depression, a characteristic often sought in safer opioid analgesics. This promising preclinical profile led to its advancement into human clinical trials for the treatment of postoperative pain. Phase II studies confirmed its analgesic potential; however, for reasons that are not extensively documented in publicly available literature, further development was halted, and **Tonazocine** did not proceed to market.

### **Pharmacological Profile**

**Tonazocine**'s pharmacological activity is primarily defined by its interaction with mu ( $\mu$ ) and delta ( $\delta$ ) opioid receptors.

### **Receptor Binding and Functional Activity**

Preclinical studies have characterized **Tonazocine** as a partial agonist at both  $\mu$ - and  $\delta$ -opioid receptors. In functional assays, it demonstrates a more pronounced antagonistic effect at the  $\mu$ -receptor, while its agonistic properties are more prominent at the  $\delta$ -receptor. This profile suggests that **Tonazocine** may produce analgesia through  $\delta$ -receptor activation while simultaneously limiting the full agonistic effects at the  $\mu$ -receptor, which are associated with significant side effects like respiratory depression and abuse potential. There is also some evidence to suggest that it may interact with the kappa ( $\kappa$ ) opioid receptor, potentially contributing to side effects such as sedation and, in some instances, hallucinations[1].

### **Quantitative Pharmacological Data**

The following tables summarize the quantitative data from key preclinical in vitro and in vivo studies that defined the pharmacological profile of **Tonazocine**.

Table 1: In Vitro Opioid Receptor Activity of **Tonazocine** (WIN 42,156)



| Assay             | Preparation                 | Agonist Activity<br>(IC50, nM) | Antagonist Activity (pA2) |
|-------------------|-----------------------------|--------------------------------|---------------------------|
| μ-Opioid Receptor | Guinea Pig Ileum<br>(GPI)   | Weak Partial Agonist           | 6.8                       |
| δ-Opioid Receptor | Mouse Vas Deferens<br>(MVD) | 15.0                           | Not Determined            |

Data derived from studies on isolated smooth muscle preparations.

Table 2: In Vivo Antinociceptive and Antagonist Activity of **Tonazocine** (WIN 42,156)

| Assay                             | Species | Route of<br>Administration | Agonist<br>Activity (ED50,<br>mg/kg) | Antagonist<br>Activity (AD50,<br>mg/kg) |
|-----------------------------------|---------|----------------------------|--------------------------------------|-----------------------------------------|
| Acetic Acid<br>Writhing Test      | Mouse   | Subcutaneous (s.c.)        | 0.04                                 | Not Determined                          |
| Intra-arterial<br>Bradykinin Test | Rat     | Subcutaneous (s.c.)        | 0.1                                  | Not Determined                          |
| Rat Tail Flick<br>Test            | Rat     | Subcutaneous (s.c.)        | Inactive as an agonist               | 0.03                                    |

ED50 represents the dose required to produce a 50% maximal effect in antinociceptive assays. AD50 represents the dose required to antagonize the effect of a standard opioid agonist by 50%.

Table 3: Clinical Analgesic Potency of **Tonazocine** Mesylate

| Parameter                    | Value                              |  |
|------------------------------|------------------------------------|--|
| Relative Potency to Morphine | 3.2 mg Tonazocine ≈ 10 mg Morphine |  |

Based on a double-blind, placebo-controlled study in postoperative pain patients.



### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of **Tonazocine**.

### **In Vitro Isolated Tissue Assays**

- Objective: To determine the μ-opioid agonist and antagonist activity of **Tonazocine**.
- Preparation: Male guinea pigs are euthanized, and a segment of the ileum is dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

#### Procedure:

- The ileum segment is subjected to electrical field stimulation to induce twitch contractions, which are recorded isometrically.
- Agonist Activity: Cumulative concentrations of **Tonazocine** are added to the organ bath, and the inhibition of the electrically induced contractions is measured to determine the IC50 value.
- Antagonist Activity: The preparation is incubated with a standard μ-opioid agonist (e.g., morphine) to establish a baseline inhibition of contractions. Increasing concentrations of Tonazocine are then added to determine its ability to reverse the agonist-induced inhibition. The pA2 value, a measure of antagonist potency, is calculated from the resulting dose-response curves.
- Objective: To determine the  $\delta$ -opioid agonist activity of **Tonazocine**.
- Preparation: Male mice are euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

#### Procedure:

 The vas deferens is electrically stimulated to induce twitch contractions, which are recorded isometrically.



 Agonist Activity: Cumulative concentrations of **Tonazocine** are added to the organ bath, and the inhibition of the electrically induced contractions is measured to determine the IC50 value.

### In Vivo Antinociceptive and Antagonist Assays

- Objective: To assess the peripheral analgesic activity of **Tonazocine**.
- Animals: Male mice.
- Procedure:
  - Mice are pre-treated with subcutaneous injections of **Tonazocine** or vehicle control.
  - After a set pre-treatment time, a 0.6% solution of acetic acid is administered intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
  - The number of writhes is counted for a defined period (e.g., 15 minutes).
  - The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated group, and the ED50 is calculated.
- Objective: To assess the spinal analgesic and opioid antagonist activity of **Tonazocine**.
- Animals: Male rats.
- Procedure:
  - Agonist Testing: The rat's tail is exposed to a radiant heat source, and the latency to flick
    the tail away from the heat is measured. A cut-off time is set to prevent tissue damage.
     Baseline latencies are established before subcutaneous administration of **Tonazocine**.
     Tail flick latencies are then measured at various time points after drug administration.
  - Antagonist Testing: Rats are pre-treated with a standard μ-opioid agonist (e.g., morphine)
    to produce a significant increase in tail flick latency. **Tonazocine** is then administered
    subcutaneously, and its ability to reverse the morphine-induced analgesia is measured.



The AD50 is calculated as the dose of **Tonazocine** that reduces the analgesic effect of morphine by 50%.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the presumed signaling pathway of **Tonazocine** based on its receptor profile and a typical experimental workflow for its evaluation.



Click to download full resolution via product page

Caption: Presumed signaling pathway of **Tonazocine**.





Click to download full resolution via product page

Caption: Experimental workflow for **Tonazocine**.



### Conclusion

**Tonazocine** (WIN 42,156) represents an interesting chapter in the history of opioid analgesic development. Its unique mixed  $\mu$ -opioid partial agonist/antagonist and  $\delta$ -opioid agonist profile held the promise of a safer and effective pain therapeutic. The preclinical data demonstrated potent antinociceptive effects in relevant animal models, and early clinical trials confirmed its analgesic efficacy in humans. Despite its promising profile, the development of **Tonazocine** was not pursued to completion. The detailed pharmacological data and methodologies presented in this guide offer valuable insights for researchers in the fields of pharmacology and drug discovery, highlighting a rational approach to the design of opioid analgesics with potentially improved safety margins. Further investigation into the reasons for its discontinuation could also provide important lessons for modern drug development programs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sterling Drug Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Tonazocine (WIN 42,156): A Technical Overview of a Benzomorphan Opioid Analgesic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217368#discovery-and-history-of-tonazocine-win-42-156]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com